molecular formula C10H14ClNS B3371291 4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole CAS No. 66493-02-5

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole

Cat. No.: B3371291
CAS No.: 66493-02-5
M. Wt: 215.74
InChI Key: VXYXEBAKSNNLPL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a cyclohexyl group at position 2. The chloromethyl group enhances reactivity, making the compound a valuable intermediate in synthesizing more complex molecules, such as pharmaceuticals or agrochemicals.

Properties

IUPAC Name

4-(chloromethyl)-2-cyclohexyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXEBAKSNNLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66493-02-5
Record name 4-(chloromethyl)-2-cyclohexyl-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of a cyclohexylamine derivative with a chloromethylthioamide in the presence of a base, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a thiazole derivative with an amine group replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole is primarily used as a building block for synthesizing pharmaceutical compounds, particularly those targeting antimicrobial and anticancer properties. The chloromethyl group serves as an electrophile, enabling the formation of covalent bonds with nucleophilic sites on proteins, thus modulating their activity.

Case Study: Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. In one investigation, derivatives of this compound induced apoptosis in leukemia and breast cancer cells in a dose-dependent manner, highlighting their potential as therapeutic agents .

Biological Studies

This compound can function as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Activity
Research indicates that compounds containing thiazole rings possess significant antimicrobial properties. For instance, derivatives of this compound have shown inhibition against various bacterial strains due to their ability to interact with microbial targets .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. The compound's unique structure allows for diverse chemical modifications, leading to materials with tailored functionalities.

Industrial Applications

The compound is also valuable in synthesizing specialty chemicals and intermediates for various industrial processes. Its reactivity facilitates the production of derivatives that can be employed in different industrial applications.

Research has shown that this compound exhibits diverse biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticonvulsant : Demonstrated efficacy in preclinical models for seizure protection.

Case Study: Anticonvulsant Activity
A recent study indicated that thiazole analogues exhibited significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole depends on its specific application. In medicinal chemistry, for example, the compound might exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, a feature shared across all listed analogues .
  • Biological Activity : While 4-(chloromethyl)-2-phenyl-1,3-thiazole is linked to anticancer research , the cyclohexyl derivative’s bioactivity remains unexplored in the provided evidence.

Biological Activity

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring with a chloromethyl group and a cyclohexyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The thiazole moiety is known for its diverse biological properties, including antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C10H14ClNS
  • Molecular Weight : 215.74 g/mol

The presence of the chloromethyl group enhances the compound's reactivity, making it suitable for various substitution reactions that can lead to the formation of derivatives with potentially improved biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The chloromethyl group in this compound may enhance this activity by facilitating interactions with microbial targets.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant effects. Analogues of this compound have demonstrated efficacy in preclinical models, showing protective effects against seizures. The structure-activity relationship (SAR) analysis suggests that substitutions on the thiazole ring significantly influence anticonvulsant potency .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown activity against various cancer cell lines, including breast and leukemia cells. For example, certain thiazole-based compounds exhibited IC50 values in the micromolar range against MCF-7 and U-937 cell lines, indicating promising cytotoxic effects .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, which can lead to various physiological effects. Further research is needed to elucidate the exact pathways involved.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Aspects
2-CyclohexylthiazoleCyclohexyl group at position 2Lacks chloromethyl substitution
4-MethylthiazoleMethyl group instead of chloromethylExhibits different reactivity patterns
5-Chloro-2-cyclohexylthiazoleChlorine at position 5Alters biological activity due to positioning
4-(Bromomethyl)-2-cyclohexyl-1,3-thiazoleBromine substituent instead of chlorineMay show different reactivity due to bromine

The presence of the chloromethyl group in this compound enhances its utility compared to others by facilitating specific chemical transformations while potentially increasing its bioactivity .

Case Studies

Several studies illustrate the biological activity of thiazole derivatives:

  • Anticonvulsant Study : A recent study demonstrated that thiazole analogues exhibited significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide. The study emphasized the importance of para-halogen substitutions on the phenyl ring for enhanced activity .
  • Anticancer Research : Another investigation revealed that thiazole derivatives showed potent cytotoxic effects against leukemia and breast cancer cell lines. The compounds induced apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole

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